1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylate
Research has shown that tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can react with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in high yield. This finding is significant in the context of stereoselective syntheses of these compounds (Boev et al., 2015).
Use as a tert-Butyloxycarbonylation Reagent
1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been described as an effective tert-butyloxycarbonylation reagent for substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. This process is notable for its chemoselectivity and mild conditions (Saito, Ouchi, & Takahata, 2006).
Mechanism of tert-Butyloxycarbonyl Group Migration
A study demonstrated an N→O tert-butyloxycarbonyl (Boc) group migration in a base-generated alkoxide. This process involves a unique nine-membered cyclic transition state, offering insights into the mechanism of this migration (Xue & Silverman, 2010).
Synthesis of Antibiotic Derivatives
Tert-butoxycarbonylandno-3-hydroxymethylceph-2-em-4-carboxylic acid, a derivative in this class, has been synthesized as an intermediate for creating new antibiotic derivatives with antibacterial, anti-inflammatory, or antitumor activity (Veinberg et al., 1996).
Improved Selectivity in tert-Butyloxycarbonyl Group Removal
Research has improved the selectivity in the removal of the tert-butyloxycarbonyl group using trifluoroacetic acid diluted with phenols. This method is essential for the deprotection of intermediates with fully blocked hydroxyl and carboxyl groups (Bodanszky & Bodanszky, 2009).
Baker's Yeast Reduction of Piperidone-Carboxylates
The stereoselective reduction of N-protected piperidone-carboxylic acids by baker's yeast has been studied, revealing a dependence on fermenting or non-fermenting conditions for enantioselectivity (Willert & Bols, 1998).
Antibacterial Activity of Derivatives
Synthesis of 2-arylthiazolidine-4-carboxylic acid and 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives demonstrated potential antibacterial activities against several bacterial strains. This research highlighted structure-activity relationships for these compounds (Song et al., 2009).
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZCQEWQJRFDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855701 | |
Record name | 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260876-51-4 | |
Record name | 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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